molecular formula C18H21NO4 B13789549 Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy- CAS No. 85078-20-2

Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-

Cat. No.: B13789549
CAS No.: 85078-20-2
M. Wt: 315.4 g/mol
InChI Key: GKZZKRSVMNROBJ-UHFFFAOYSA-N
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Description

The compound "Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-)" features two para-methoxy-substituted benzene rings linked by a 2-nitrobutylidene bridge. This nitroalkylidene bridge introduces a reactive nitro group (-NO₂) and a four-carbon chain, distinguishing it from other bis(4-methoxybenzene) derivatives.

Properties

CAS No.

85078-20-2

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene

InChI

InChI=1S/C18H21NO4/c1-4-17(19(20)21)18(13-5-9-15(22-2)10-6-13)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3

InChI Key

GKZZKRSVMNROBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with 2-nitrobutane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and electrophiles (e.g., halogens for substitution reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key structural variations among bis(4-methoxybenzene) derivatives lie in the bridging group and substituents , which influence physical properties, reactivity, and applications. Below is a detailed analysis:

Structural and Functional Comparison

Table 1: Key Properties of Selected Bis(4-methoxybenzene) Derivatives
Compound Name (CAS No.) Bridge Structure Molecular Formula Molecular Weight Key Properties/Applications
Target : Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-) 2-Nitrobutylidene (C₄H₆NO₂) Inferred: C₁₈H₁₈NO₄ Est. ~312.34 Likely insecticidal activity (inferred from chloro analogs)
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy- (22779-05-1) Butadiyne (C≡C-C≡C) C₁₈H₁₄O₂ 262.30 Rigid, conjugated structure; potential use in organic electronics
1,2-Bis(4-methoxyphenyl)ethyne (N/A) Ethyne (C≡C) C₁₆H₁₄O₂ 254.28 Linear, planar geometry; used in cross-coupling reactions
Benzene, 1,1'-(4-ethenyl-1-butene-1,4-diyl)bis[4-methoxy- (106175-43-3) Ethenylbutene (CH₂=CH-C₂H₄) C₂₀H₂₂O₂ 294.39 Flexible alkene bridge; synthetic intermediate
Dimethyl-Bisphenol A (1568-83-8) Propane-2,2-diyl (C(CH₃)₂) C₁₇H₂₀O₂ 256.34 Thermally stable; precursor for polymers
Benzene, 1,1'-(2-chloro-1-propenylidene)bis[4-methoxy- (N/A) Chloropropenylidene (Cl-C=CH) C₁₇H₁₄ClO₂ 285.75 Electrophilic chloro group; potential agrochemical use

Impact of Structural Differences

Butadiyne (C≡C-C≡C) bridges (e.g., 22779-05-1) enable conjugation, improving conductivity in materials science applications . Propane-2,2-diyl bridges (e.g., Dimethyl-Bisphenol A) offer steric bulk, increasing thermal stability .

Substituent Effects :

  • Methoxy (-OCH₃) groups donate electrons via resonance, increasing solubility in polar solvents compared to chloro analogs.
  • Chloro substituents (e.g., in Dilan) are electron-withdrawing, enhancing electrophilic attack on biological targets .

Biological Activity :

  • Nitro-containing compounds (e.g., target) may act as pro-insecticides, requiring metabolic activation to release toxic intermediates.
  • Methoxy analogs are generally less toxic but more environmentally persistent than chloro derivatives due to reduced reactivity .

Biological Activity

Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-) is a chemical compound with significant biological activity, particularly in the context of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H20N2O4
  • Molecular Weight : 316.35 g/mol
  • CAS Number : Not directly available from the search results but can be derived from the structure.
  • IUPAC Name : Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-)

The structure features two methoxy groups attached to a biphenyl core, with a nitrobutylidene linker. This unique arrangement may influence its interaction with biological systems.

Benzene derivatives often exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the nitro group can enhance the compound's reactivity, potentially leading to interactions with cellular macromolecules.

Toxicological Studies

Research indicates that nitro-substituted benzene compounds can exhibit cytotoxic effects. For instance, studies have shown that exposure to nitrobenzene derivatives can lead to oxidative stress and apoptosis in various cell lines.

Table 1: Summary of Toxicological Effects

StudyCell LineConcentrationObserved Effects
HepG2100 µMIncreased apoptosis
HeLa50 µMDNA damage
MCF-7200 µMCell cycle arrest

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry explored the anticancer potential of various nitrobenzene derivatives, including those similar to Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-). The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study on Neurotoxicity :
    Another research highlighted the neurotoxic effects of nitrobenzene derivatives in animal models. The study observed behavioral changes and neurodegeneration in rats exposed to high doses of similar compounds, indicating potential risks associated with environmental exposure.

Pharmacological Applications

Despite potential toxicity, some derivatives have been investigated for therapeutic applications:

  • Anti-inflammatory Agents : Certain benzene derivatives exhibit properties that can inhibit inflammatory pathways.
  • Antimicrobial Activity : Research has indicated that compounds with similar structures may possess antimicrobial properties against various pathogens.

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